Cas no 548-08-3 (Roemerine)

Roemerine structure
Nome del prodotto:Roemerine
Roemerine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
- (–)-roemerine
- ROEMERINE
- (-)-roemerine
- (R)-(-)-roemerine
- .(-)-roemerine
- .(-)-romerine
- .(6aR)-roemerine
- (-)-Aporheine
- (-)-Remerine
- (-)-Roemarine
- Roemerin
- BDBM50306886
- 7-Methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline #
- CS-0083311
- JCTYWRARKVGOBK-CQSZACIVSA-N
- (R)-7-Methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline
- l-Roemerine
- Remerine (alkaloid)
- CHEMBL483825
- Roemerine-HBr
- CCRIS 3809
- NCGC00163613-01
- (7aR)-7-Methyl-6,7,7a,8-tetrahydro-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline
- E88931
- CHEBI:187105
- CHEMBL602275
- SCHEMBL17906539
- AKOS040760679
- MS-23964
- (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- NP156
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
- HY-121793
- XR165784
- NSC785164
- 548-08-3
- Aporheine
- DTXSID701031685
- NS00094129
- 6a-beta-Aporphine, 1,2-(methylenedioxy)-
- Remerin
- NSC-785164
- CS-0023468
- SR-01000810842-2
- HY-N2886
- SMR000517937
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-7-methyl-, (7aS,12aS)-
- SR-01000810842-4
- SR-01000810842
- MLS001208416
- (R)-Roemerine
- 1,2-(Methylenedioxy)-6a-beta-Aporphine
- FT-0775728
- 15548-23-9
- Oprea1_656488
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1(20),2(6),7,14,16,18-hexaene
- GNF-PF-4466
- CHEMBL36654
- ACon1_001394
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0?,?.0?,??.0??,??]icosa-1(20),2(6),7,14,16,18-hexaene
- 7-Methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
- Oprea1_838512
- NSC36335
- CHEBI:173982
- 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
- 1-Remerine
- DTXSID10866578
- 7-Methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]quinoline
- (12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(20),2(6),7,14,16,18-hexaene
- SCHEMBL673805
- AKOS024285186
- NCGC00180552-01
- HMS1692H22
- Remerine
- BDBM50284797
- 6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- ST082313
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
- cid_235224
- 2030-53-7
- SR-01000810842-3
- NSC-36335
- MLSMR
- DA-57506
- (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0(2),?.0?,(2)?.0(1)?,(1)?]icosa-1(20),2(6),7,14,16,18-hexaene
- Roemerine
-
- Inchi: InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3
- Chiave InChI: JCTYWRARKVGOBK-UHFFFAOYSA-N
- Sorrisi: CN1CCc2cc3c(c-4c2C1Cc5c4cccc5)OCO3
Proprietà calcolate
- Massa esatta: 279.12600
- Massa monoisotopica: 279.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 0
- Complessità: 414
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 21.7A^2
- XLogP3: 3.3
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 102-103 ºC
- Punto di ebollizione: 424.0±34.0 °C at 760 mmHg
- Punto di infiammabilità: 162.4±14.3 °C
- Indice di rifrazione: 1.65
- Solubilità: Quasi insolubile (0,01 g/l) (25°C),
- PSA: 21.70000
- LogP: 3.10530
- Pressione di vapore: 0.0±1.0 mmHg at 25°C
Roemerine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Roemerine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-121793-5mg |
Roemerine |
548-08-3 | ≥99.0% | 5mg |
¥5440 | 2024-04-18 | |
eNovation Chemicals LLC | Y1238853-5mg |
roemerine |
548-08-3 | 99% | 5mg |
$540 | 2024-06-06 | |
MedChemExpress | HY-121793-10mg |
Roemerine |
548-08-3 | ≥99.0% | 10mg |
¥8400 | 2024-04-18 | |
TRC | R639600-1mg |
Roemerine |
548-08-3 | 1mg |
$ 170.00 | 2022-06-03 | ||
1PlusChem | 1P00DI3C-5mg |
roemerine |
548-08-3 | ≥98% | 5mg |
$382.00 | 2024-04-29 | |
A2B Chem LLC | AG29176-5mg |
roemerine |
548-08-3 | ≥98% | 5mg |
$280.00 | 2024-04-19 | |
TargetMol Chemicals | TN2160-1mg |
Roemerine |
548-08-3 | 1mg |
¥ 956 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1238853-5mg |
roemerine |
548-08-3 | 99% | 5mg |
$540 | 2025-02-20 | |
eNovation Chemicals LLC | Y1238853-5mg |
roemerine |
548-08-3 | 99% | 5mg |
$540 | 2025-02-26 | |
eNovation Chemicals LLC | Y1238853-10mg |
roemerine |
548-08-3 | 99% | 10mg |
$1950 | 2023-09-04 |
Roemerine Letteratura correlata
-
Hui Li Heng,Chin Fei Chee,Sek Peng Chin,Yifan Ouyang,Hao Wang,Michael J. C. Buckle,Deron R. Herr,Ian C. Paterson,Stephen W. Doughty,Noorsaadah Abd. Rahman,Lip Yong Chung Med. Chem. Commun. 2018 9 593
-
Hui Li Heng,Chin Fei Chee,Sek Peng Chin,Yifan Ouyang,Hao Wang,Michael J. C. Buckle,Deron R. Herr,Ian C. Paterson,Stephen W. Doughty,Noorsaadah Abd. Rahman,Lip Yong Chung Med. Chem. Commun. 2018 9 576
-
Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
-
4. Total syntheses of (±)-glaziovine and (±)-pronuciferine by phenolic oxidative couplingT. Kametani,H. Yagi J. Chem. Soc. C 1967 2182
-
K. W. Bentley Nat. Prod. Rep. 1991 8 339
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:548-08-3)Roemerine

Purezza:99%/99%
Quantità:10mg/25mg
Prezzo ($):414.0/827.0